4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to the class of Janus kinase (JAK) inhibitors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide involves the inhibition of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound can regulate the immune response and inflammation, which are involved in various autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific disease being treated. However, in general, this compound can reduce inflammation and regulate the immune response, which can lead to a decrease in symptoms such as pain, swelling, and redness. It can also prevent the progression of autoimmune diseases by inhibiting the signaling pathways involved in their development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its potency as a JAK inhibitor. This compound can effectively regulate the immune response and inflammation, which can make it a valuable tool in studying various autoimmune diseases. However, one of the limitations of using this compound is its specificity for JAK enzymes, which can limit its applications in other signaling pathways.
Future Directions
There are several future directions for the use of 4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide in scientific research. One direction is to study its potential applications in other fields such as cancer research, where JAK signaling pathways are involved in tumor growth and progression. Another direction is to develop more specific JAK inhibitors that can target specific JAK enzymes involved in specific diseases. Additionally, there is a need to study the long-term effects of using JAK inhibitors in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis method of 4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(3-oxopropyl)piperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as immunology, oncology, and dermatology. It is a potent JAK inhibitor that can regulate the signaling pathways involved in inflammation and immune response. It has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-12-4-6-13(7-5-12)21(19,20)16-9-8-14(18)17-10-2-1-3-11-17/h4-7,16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGZROFOASEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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